molecular formula C12H9ClO3S B1362063 3-phenoxybenzenesulfonyl Chloride CAS No. 252873-46-4

3-phenoxybenzenesulfonyl Chloride

Cat. No.: B1362063
CAS No.: 252873-46-4
M. Wt: 268.72 g/mol
InChI Key: JXJUPXKGJUPDHK-UHFFFAOYSA-N
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Description

3-phenoxybenzenesulfonyl Chloride: is an organic compound with the molecular formula C12H9ClO3S. It is a sulfonyl chloride derivative of phenoxybenzene, characterized by the presence of a sulfonyl chloride group attached to the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenoxybenzenesulfonyl chloride typically involves the sulfonation of phenoxybenzene followed by chlorination. One common method includes the reaction of phenoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions to yield the sulfonyl chloride derivative. The reaction is usually carried out at low temperatures to prevent decomposition and side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts such as iron(III) chloride (FeCl3) can enhance the reaction efficiency and selectivity. The reaction mixture is typically quenched with water or an aqueous base to neutralize excess chlorosulfonic acid and isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-phenoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-phenoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: As an intermediate in the production of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: In the manufacture of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-phenoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide and sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl) to yield the final product .

Comparison with Similar Compounds

    4-phenoxybenzenesulfonyl Chloride: Similar structure but with the sulfonyl chloride group at the para position.

    2-phenoxybenzenesulfonyl Chloride: Similar structure but with the sulfonyl chloride group at the ortho position.

Uniqueness: 3-phenoxybenzenesulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The meta position of the sulfonyl chloride group relative to the phenoxy group can affect the electronic distribution and steric interactions, leading to distinct reactivity compared to its ortho and para analogs .

Properties

IUPAC Name

3-phenoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUPXKGJUPDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375115
Record name 3-phenoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-46-4
Record name 3-Phenoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252873-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252873-46-4
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